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molecular formula C7H10N4O5 B8572169 1H-Imidazole-1-ethanol, alpha-ethyl-2,4-dinitro- CAS No. 127692-28-8

1H-Imidazole-1-ethanol, alpha-ethyl-2,4-dinitro-

Cat. No. B8572169
M. Wt: 230.18 g/mol
InChI Key: UBNORYZMBIELQJ-UHFFFAOYSA-N
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Patent
US05668127

Procedure details

To a green heterogeneous mixture of 1-(2'-hydroxybutyl)-2,4-dinitroimidazole (500 mg, 2.17 mmol, Eur. J. Med. Chem. 24:631-633 (1989)) and 258 mg (2.60 mmol) of CuI in 10 mL of dry DMF was added 767 μL (4.34 mmol) of octyl isocyanate. The mixture was stirred for two hours, diluted with 40 mL of ethyl ether and the organic solution was washed with water, dried over magnesium sulfate and concentrated. The crude product was purified by chromatography on silica gel (hexane:ethyl acetate, 6:1) to give 502 mg (60%) of n-octyl carbamate. 1H NMR (CDCl3) δ0.86 (t, 3H), 1.11 (t, 3H), 1.28(m, 10H), 1.40 (m, 2H), 1.75 (m, 2H), 3.05 (m, 2H), 4.42 (q, 1H), 4.75 (t, 1H), 4.90 (q, 1H), 5.10 (m, 1H), 7.88 (s, 1H); 13C NMR (CDCl3) δ9.32, 14.01, 22.54, 25.10, 26.54, 29.06, 29.63, 31.69, 40.04, 41.08, 54.28, 72.65, 124.14, 155.20: MS 386 (M+)
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
258 mg
Type
catalyst
Reaction Step One
Quantity
767 μL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[OH:1]C(CC)CN1C=C([N+]([O-])=O)N=C1[N+]([O-])=O.[CH2:17](N=C=O)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].C[N:29]([CH:31]=[O:32])C>C(OCC)C.[Cu]I>[C:31](=[O:32])([O:1][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[NH2:29]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC(CN1C(=NC(=C1)[N+](=O)[O-])[N+](=O)[O-])CC
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
CuI
Quantity
258 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
767 μL
Type
reactant
Smiles
C(CCCCCCC)N=C=O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (hexane:ethyl acetate, 6:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(N)(OCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 502 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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